Product packaging for 3-Bromo-2-(ethylamino)benzaldehyde(Cat. No.:)

3-Bromo-2-(ethylamino)benzaldehyde

Cat. No.: B15259758
M. Wt: 228.09 g/mol
InChI Key: ARYALJPKNLQEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(ethylamino)benzaldehyde is a versatile benzaldehyde derivative designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a bromo substituent and an ethylamino group on its benzaldehyde core, a scaffold recognized for its significance in developing enzyme inhibitors . Researchers value this structure for its potential as a building block in synthesizing more complex molecules and for its role in probing biological pathways . The benzaldehyde scaffold, especially when substituted with amino groups, has been extensively investigated for its interaction with the aldehyde dehydrogenase (ALDH) enzyme superfamily . These enzymes are implicated in critical cellular processes, including the detoxification of reactive aldehydes and the biosynthesis of retinoic acid. Given that ALDH isoforms are overexpressed in various cancer types and are considered markers of cancer stem cells (CSCs), inhibitors based on this scaffold are valuable tools for studying cancer cell proliferation, differentiation, and survival . Analogous compounds have shown potent inhibitory activity against specific ALDH isoforms like ALDH1A3, suggesting that this compound could be a key intermediate for researchers exploring selective ALDH inhibition . The bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the construction of a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B15259758 3-Bromo-2-(ethylamino)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-2-(ethylamino)benzaldehyde

InChI

InChI=1S/C9H10BrNO/c1-2-11-9-7(6-12)4-3-5-8(9)10/h3-6,11H,2H2,1H3

InChI Key

ARYALJPKNLQEGA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=C1Br)C=O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections

Analysis of Functional Group Interconversions (FGIs) for Target Synthesis

Functional Group Interconversion (FGI) is a crucial strategy in synthesis planning where one functional group is transformed into another. ox.ac.uk This allows for the introduction of a desired group at a late stage in the synthesis or to manage chemoselectivity and directing group effects during the construction of the molecule. ox.ac.uk For the synthesis of 3-Bromo-2-(ethylamino)benzaldehyde, several FGIs can be considered for the installation of the aldehyde and ethylamino moieties.

The aldehyde group can be introduced through several methods:

Oxidation: A common method is the oxidation of a primary alcohol (a benzyl (B1604629) alcohol derivative).

Reduction: The aldehyde can be formed by the partial reduction of a corresponding carboxylic acid, ester, or nitrile. vanderbilt.edu The reduction of nitriles to aldehydes can be achieved using reagents like diisobutylaluminium hydride (DIBAL). vanderbilt.edu

Formylation: Direct introduction of the aldehyde group onto the aromatic ring can be achieved through formylation reactions, such as the Vilsmeier-Haack or Duff reaction, on an appropriately substituted aniline (B41778) precursor.

The ethylamino group can be formed via:

N-Alkylation: The most direct approach involves the alkylation of a primary amine precursor, such as 2-amino-3-bromobenzaldehyde (B168341), with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Reductive Amination: An alternative is the reaction of a precursor like 2-aminobenzaldehyde (B1207257) with acetaldehyde (B116499), followed by reduction of the resulting imine.

Nucleophilic Aromatic Substitution (SNAr): An ethylamine (B1201723) nucleophile can displace a suitable leaving group (e.g., fluorine or a nitro group) positioned ortho to an activating group on the benzene (B151609) ring.

Reduction of a Nitro Group: The synthesis could proceed from a nitro-substituted precursor, which is then reduced to a primary amine and subsequently ethylated. scribd.com

The following table summarizes potential functional group interconversions for the synthesis of the target molecule.

Target Functional Group Precursor Functional Group Required Transformation
Aldehyde (-CHO) Primary Alcohol (-CH₂OH) Oxidation
Aldehyde (-CHO) Nitrile (-CN) Reduction (e.g., DIBAL)
Ethylamino (-NHCH₂CH₃) Primary Amine (-NH₂) N-Ethylation
Ethylamino (-NHCH₂CH₃) Nitro Group (-NO₂) Reduction followed by Ethylation

Identification of Key Disconnection Points and Precursor Molecules

Based on the analysis of functional group interconversions, two primary retrosynthetic disconnection strategies emerge for this compound. These strategies focus on breaking the carbon-nitrogen (C-N) bond of the ethylamino group or the carbon-carbon (C-C) bond of the aldehyde group.

Strategy 1: Disconnection of the C-N Bond

This is often the most logical and efficient approach. The disconnection of the bond between the aromatic ring and the nitrogen of the ethylamino group suggests a nucleophilic aromatic substitution (SNAr) or an N-alkylation reaction in the forward synthesis.

Disconnection: Ar-N(Et)H → Ar-X + H₂N-Et

Forward Reaction: Nucleophilic Aromatic Substitution or N-Alkylation

This leads to two main sets of precursor molecules:

Precursors for N-Alkylation: The most straightforward precursor is 2-amino-3-bromobenzaldehyde . This compound could be ethylated using an ethyl halide. The synthesis of the precursor itself would likely start from a commercially available brominated nitrobenzoic acid or benzaldehyde (B42025). For example, 2-amino-5-bromobenzaldehyde (B112427) is synthesized from 2-amino-5-bromobenzoic acid via reduction. orgsyn.org A similar pathway could be envisioned for the 3-bromo isomer.

Precursors for Nucleophilic Aromatic Substitution (SNAr): This pathway requires a precursor with a good leaving group at the C2 position, ortho to an activating group (the aldehyde). A highly effective leaving group for SNAr is fluorine. Therefore, 3-bromo-2-fluorobenzaldehyde would be an excellent precursor, reacting with ethylamine to yield the target molecule. The presence of a nitro group can also facilitate nucleophilic substitution. nih.gov

Strategy 2: Disconnection of the C-C Bond of the Aldehyde Group

This strategy involves disconnecting the aldehyde group from the aromatic ring, which corresponds to a formylation reaction in the synthetic direction.

Disconnection: Ar-CHO → Ar-H

Forward Reaction: Formylation

The key precursor for this route would be 2-bromo-N-ethylaniline . The challenge then becomes the regioselective formylation at the position ortho to the ethylamino group and meta to the bromo group. The directing effects of the activating ethylamino group would need to be carefully controlled to achieve the desired isomer.

The following table outlines the key disconnection points and the corresponding precursor molecules.

Disconnection Point Synthetic Strategy Key Precursor Molecules
C(aryl)-N(amino) N-Alkylation 2-Amino-3-bromobenzaldehyde, Ethyl halide
C(aryl)-N(amino) Nucleophilic Aromatic Substitution 3-Bromo-2-fluorobenzaldehyde, Ethylamine

Ultimately, the choice of synthetic route would depend on the availability and cost of the starting materials, as well as the yields and regioselectivity of the key chemical transformations. The C-N disconnection strategy, particularly via N-alkylation of 2-amino-3-bromobenzaldehyde or SNAr on 3-bromo-2-fluorobenzaldehyde, appears to be the more reliable and controllable pathway for the synthesis of this compound.

Advanced Synthetic Methodologies for 3 Bromo 2 Ethylamino Benzaldehyde

Multi-Step Synthesis Pathways

Crafting 3-Bromo-2-(ethylamino)benzaldehyde typically involves a sequence of reactions where the order of functional group introduction is critical to ensure correct positioning and to avoid unwanted side reactions. Several logical pathways can be envisioned, starting from commercially available precursors. A common strategy involves the synthesis of 2-amino-3,5-dibromobenzaldehyde, which serves as a key intermediate for various pharmaceutical compounds like ambroxol (B1667023) hydrochloride. While this highlights the feasibility of creating ortho-aminobromobenzaldehydes, the synthesis of the specific mono-bromo target compound requires more nuanced control.

A plausible synthetic route could begin with o-nitrobenzaldehyde, which undergoes reduction to form an o-aminobenzaldehyde mixture. This intermediate can then be selectively brominated. Another approach starts with 2-Methyl anthranilate, which is first brominated and then reduced to introduce the aldehyde functionality. google.comgoogle.com The final step in these generalized pathways would be the selective N-ethylation of the amino group.

Achieving the correct regiochemistry for the bromine atom is one of the primary challenges in synthesizing this compound. The amino (or ethylamino) group is a powerful ortho-, para-director, while the aldehyde group is a meta-director. In a 2-(ethylamino)benzaldehyde (B1338528) substrate, these effects are synergistic, strongly directing electrophilic substitution to the C5 position. Therefore, direct bromination of 2-(ethylamino)benzaldehyde is unlikely to yield the desired 3-bromo isomer.

Strategic approaches to overcome this include:

Bromination of a Precursor with Different Directing Groups: A common strategy involves starting with a molecule where the directing groups favor bromination at the desired position. For instance, beginning with o-nitrobenzaldehyde allows for reduction to o-aminobenzaldehyde, which can then be brominated. In one documented process, o-nitrobenzaldehyde is reduced using an iron powder/glacial acetic acid system, and the resulting o-aminobenzaldehyde mixture is directly treated with bromine to yield 2-amino-3,5-dibromobenzaldehyde. Controlling this reaction to achieve mono-bromination at the C3 position would require careful optimization of reaction conditions, such as temperature and the amount of brominating agent.

Directed Ortho-Metalation: A more advanced technique is directed ortho-metalation, where a directing group guides deprotonation (lithiation) of the adjacent ortho position by a strong base. The resulting organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂ or NBS). While highly effective, this requires the careful selection of a directing group that can be later converted into or coexist with the ethylamino and aldehyde functionalities.

Starting MaterialBrominating Agent & ConditionsProductKey FeatureReference
o-Nitrobenzaldehyde1. Fe/Acetic Acid (Reduction) 2. Br₂ (Bromination)2-Amino-3,5-dibromobenzaldehydeOne-pot reduction and bromination. Regiocontrol for mono-bromination is a challenge.
2-Methyl anthranilateTribromide-N-methyl-N-butylimidazoliumBrominated 2-amino-benzoate intermediateBromination prior to formation of the aldehyde group. google.comgoogle.com
Electron-rich arenesTetrabutylammonium tribromide (TBATB)Regioselective brominated productsTBATB is a mild brominating agent that can offer high selectivity. researchgate.net

The ethylamino group can be introduced at different stages of the synthesis, either by alkylation of a primary amine or by starting with an ethyl-substituted precursor.

N-Alkylation of a Primary Amine: A straightforward approach is the N-alkylation of a pre-formed 2-amino-3-bromobenzaldehyde (B168341) intermediate. This reaction, a type of nucleophilic substitution, typically involves an ethylating agent like ethyl halide (e.g., ethyl iodide or bromide). wikipedia.org However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium (B1175870) salts. wikipedia.org The synthesis of N-alkylated 2-aminothiophenes, for example, has been noted as being notoriously difficult under mild conditions, often requiring forcing conditions or the use of protecting groups.

Reductive Amination: This method involves reacting a primary amine (2-amino-3-bromobenzaldehyde) with acetaldehyde (B116499) in the presence of a reducing agent. This can be a more controlled method for mono-ethylation compared to direct alkylation with ethyl halides.

Starting with an N-Ethyl Precursor: An alternative is to begin with a molecule that already contains the ethylamino group, such as N-ethylaniline. The challenge then shifts to the regioselective introduction of the bromo and aldehyde groups ortho and meta to the ethylamino substituent, respectively.

MethodReagents & ConditionsAdvantagesChallengesReference
Direct N-AlkylationAmine, Alkyl Halide, BaseConceptually simple.Over-alkylation, often requires harsh conditions. wikipedia.org
Catalytic Reductive AminationAldehyde/Ketone, Amine, H₂, Heterogeneous Catalyst (e.g., Co-based)Good selectivity for secondary and tertiary amines.Requires catalyst and handling of H₂ gas. mdpi.com
Green N-AlkylationPropylene (B89431) Carbonate (PC), Heat (Microwave or conventional)Avoids genotoxic alkyl halides; PC acts as reagent and solvent.High temperatures may be required. nih.govmdpi.com

The introduction of the aldehyde group is a key transformation that can be accomplished via several methods, depending on the chosen synthetic pathway.

Oxidation of a Benzyl (B1604629) Alcohol: If the synthesis proceeds via a (3-bromo-2-(ethylamino)phenyl)methanol intermediate, a mild oxidation step can generate the final aldehyde. Reagents like manganese(IV) oxide (MnO₂) or TEMPO-catalyzed systems are effective for oxidizing benzylic alcohols to aldehydes without over-oxidizing the sensitive ethylamino group. orgsyn.org The synthesis of 2-amino-5-bromobenzaldehyde (B112427) from the corresponding alcohol using TEMPO demonstrates a high-yield (97%) transformation. orgsyn.org

Vilsmeier-Haack Formylation: This is a powerful method for introducing an aldehyde group (formylation) onto electron-rich aromatic rings, such as N-alkylanilines. organic-chemistry.orgwikipedia.org The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comnumberanalytics.com A synthetic route starting from N-ethyl-2-bromoaniline could employ this reaction to introduce the aldehyde group, which would be directed to the ortho position by the activating ethylamino group. wikipedia.orgchemistrysteps.com

Reduction of an Ester or Amide: A precursor such as a methyl 2-(ethylamino)-3-bromobenzoate could be reduced to the aldehyde. This often requires careful selection of the reducing agent (e.g., DIBAL-H at low temperature) to prevent over-reduction to the alcohol. The synthesis of 3,5-dibromo-2-aminobenzaldehyde from a methyl benzoate (B1203000) precursor involves a reduction step using sodium borohydride (B1222165) (NaBH₄). google.com

Convergent and Divergent Synthetic Approaches

Divergent Synthesis: A divergent approach begins with a common intermediate that is subsequently modified to create a library of related compounds. For example, 2-amino-3-bromobenzaldehyde could serve as a key intermediate. bldpharm.com From this single precursor, a variety of N-substituted derivatives could be synthesized through different N-alkylation or N-acylation reactions, with the synthesis of this compound being one specific outcome. This is efficient for creating structural diversity from a single core.

Catalytic Approaches in Synthesis (e.g., Transition Metal Catalysis)

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metals like palladium, copper, rhodium, and cobalt are instrumental in forming the key bonds in this compound.

C-N Bond Formation: The introduction of the ethylamino group can be facilitated by transition metal catalysis. Palladium- and copper-catalyzed N-arylation reactions (Buchwald-Hartwig amination) are powerful methods for forming C-N bonds between an aryl halide and an amine. While typically used for arylating amines, modified conditions can be used for N-alkylation. Rhodium-catalyzed amination of tertiary allylic trichloroacetimidates offers a direct route to α,α-disubstituted allylic aryl amines. organic-chemistry.org

Reductive Amination: Heterogeneous catalysts, such as cobalt-containing composites, are effective for the reductive amination of aromatic aldehydes. mdpi.com This process can convert an aldehyde and a primary amine into a secondary amine in the presence of hydrogen gas, offering a direct route to the ethylamino functionality from an amino group and acetaldehyde.

Oxidative Amination: Rhodium catalysts can be used for the oxidative amination of aldehydes with secondary amines to yield amides, showcasing the versatility of metal catalysts in C-N bond formation. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Safer Reagents and Solvents: A key green strategy is replacing hazardous reagents. For N-alkylation, traditional ethyl halides, which are genotoxic, can be replaced with greener alternatives like propylene carbonate, which can serve as both the alkylating agent and the solvent. nih.govmdpi.com For formylation, using formic acid under neat (solvent-free) conditions or in aqueous media represents a more environmentally benign approach than methods requiring toxic gases like CO or stoichiometric activating agents. researchgate.netrsc.orgscholarsresearchlibrary.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods, as discussed above, is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated compared to stoichiometric reagents and enable reactions under milder conditions. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.netmdpi.com

Atom Economy and Process Simplification: One-pot reactions, where multiple transformations occur in the same vessel without isolating intermediates, improve efficiency and reduce solvent waste and energy consumption. The synthesis of substituted anilines and quinazolines from isatoic anhydride-8-amide demonstrates an inexpensive, fast, and efficient approach at room temperature. nih.gov Similarly, catalyst- and additive-free methods for synthesizing N-substituted anilines from cyclohexenones and primary amines highlight progress toward simpler, more sustainable processes. beilstein-journals.org

Reactivity and Transformation Pathways of 3 Bromo 2 Ethylamino Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a highly reactive site, characterized by its electrophilic carbonyl carbon. savemyexams.com Its reactivity is modulated by the adjacent electron-donating ethylamino group and the electron-withdrawing bromine atom.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde makes it a prime target for nucleophiles. masterorganicchemistry.compressbooks.pub This fundamental reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.comkhanacademy.org This intermediate is then typically protonated to yield an alcohol. A wide array of nucleophiles, including organometallic reagents (like Grignard or organolithium reagents) and hydrides, can participate in this transformation, providing a direct route to secondary alcohols.

Condensation reactions represent another major pathway for the aldehyde group. Reaction with primary amines or related nitrogen nucleophiles leads to the formation of imines, commonly known as Schiff bases. Similarly, secondary amines react to form enamines. libretexts.org For o-aminobenzaldehydes, there is a known propensity to undergo self-condensation, a reaction that can often be mitigated by careful control of reaction conditions, such as the slow addition of reagents. orgsyn.org The ethylamino group in 3-Bromo-2-(ethylamino)benzaldehyde can influence these reactions, potentially participating in intramolecular processes or altering the reactivity of the aldehyde.

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic AdditionGrignard Reagents (R-MgBr), Organolithium Reagents (R-Li)Secondary Alcohol
CondensationPrimary Amines (R-NH₂), Acid/Base CatalystImine (Schiff Base)
CondensationSecondary Amines (R₂NH), Acid CatalystEnamine
Benzoin CondensationCyanide ion (catalyst)α-Hydroxy Ketone (dimer)
Wittig ReactionPhosphonium Ylides (Ph₃P=CHR)Alkene

Selective Reduction and Oxidation Processes

The aldehyde functionality can be selectively transformed into either an alcohol or a carboxylic acid, provided the appropriate reagents are chosen to avoid unwanted reactions at the amine or bromine sites.

Selective Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various chemoselective reducing agents. Mild hydrides are often employed to prevent reaction with other functional groups. For instance, sodium borohydride (B1222165) (NaBH₄) in combination with additives like sodium oxalate, or reagents such as ammonia (B1221849) borane (B79455) in water, have been shown to selectively reduce aldehydes in the presence of less reactive carbonyls and other sensitive groups. rsc.orgorientjchem.org

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid. Given the presence of the oxidizable secondary amine, selective oxidizing agents are necessary. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene, is a standard method for converting aldehydes to carboxylic acids without affecting other functional groups. youtube.com Another classic method is the Tollens' test, which employs a silver-ammonia complex ([Ag(NH₃)₂]⁺) to oxidize aldehydes, although its applicability can be substrate-dependent. youtube.com

TransformationReagents/ConditionsProduct Functional Group
Selective ReductionSodium Borohydride (NaBH₄), Ammonia Borane (NH₃BH₃)Primary Alcohol
Selective OxidationSodium Chlorite (NaClO₂), 2-Methyl-2-butene (Pinnick Oxidation)Carboxylic Acid
Selective OxidationTollens' Reagent ([Ag(NH₃)₂]⁺)Carboxylic Acid (as carboxylate)

Reactions Involving the Secondary Amine Functionality

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of reactions that modify this part of the molecule, which are crucial for building more complex structures.

Alkylation, Acylation, and Amidation Reactions

The secondary amine can be further functionalized through reactions at the nitrogen atom.

Alkylation: Introducing an additional alkyl group to form a tertiary amine can be accomplished with alkyl halides. However, direct alkylation can sometimes be challenging to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination offers a more controlled alternative.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base is a highly efficient method to form amides. This reaction is typically robust and high-yielding.

Amidation (Buchwald-Hartwig type): While typically used to form C-N bonds, variations of the Buchwald-Hartwig amination can be used to couple the existing amine with other partners, although this is less common than its use in forming the initial amine. wikipedia.orglibretexts.org

Reaction TypeReagents/ConditionsProduct Functional Group
N-AlkylationAlkyl Halide (R-X), BaseTertiary Amine
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseAmide
N-SulfonylationSulfonyl Chloride (RSO₂Cl), BaseSulfonamide

Intramolecular Cyclization for Heterocycle Formation

The strategic positioning of the amine, aldehyde, and bromine atom on the aromatic ring makes this compound an excellent precursor for the synthesis of various heterocyclic systems via intramolecular cyclization. These reactions often involve the formation of a new ring by connecting two of the functional groups. For instance, after conversion of the aldehyde or amine to a suitable intermediate, cyclization onto another part of the molecule can occur. Research on related systems shows that 2-aminobenzaldehydes can participate in Friedländer-type condensations to form quinolines. nih.gov Furthermore, intramolecular cyclizations of N-aryl amides can lead to the formation of oxindoles, and reactions involving ortho-haloanilines are key in synthesizing various nitrogen-containing heterocycles. nih.govmdpi.comrsc.org Base-promoted cyclizations of related structures are also known to produce benzofurans. researchgate.net

Reactions Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling is a powerful method for forming a new C-C bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known to be highly effective for ortho-bromoanilines, which are structurally similar to the target molecule, demonstrating tolerance for the free amine group. nih.govrsc.orgmdpi.com This allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position. nih.gov

Another key transformation is the Buchwald-Hartwig amination, which allows for the substitution of the bromine atom with a primary or secondary amine to form a diamine derivative. wikipedia.orgyoutube.com This palladium-catalyzed reaction is exceptionally broad in scope and is a cornerstone of modern C-N bond formation. libretexts.orgnih.gov Other important cross-coupling reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), each providing a unique pathway to elaborate the molecular scaffold.

Reaction NameCoupling PartnerReagents/ConditionsBond Formed
Suzuki-Miyaura CouplingBoronic Acid/Ester (R-B(OR)₂)Pd Catalyst, BaseC-C
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst, BaseC-N
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) co-catalyst, BaseC-C (alkyne)
Heck CouplingAlkene (R-CH=CH₂)Pd Catalyst, BaseC-C (alkene)
Stille CouplingOrganostannane (R-SnR'₃)Pd CatalystC-C

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the introduction of a wide variety of substituents at the C3 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronic ester to form a C-C bond. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the coupling partner. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. google.comacs.org The general transformation is highly efficient for creating biaryl structures. google.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorgsyn.org This method provides a direct route to 3-alkynyl-2-(ethylamino)benzaldehydes, which are versatile precursors for further cyclization reactions. The reaction can be carried out under mild conditions, making it suitable for complex molecules. nih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a primary or secondary amine. nih.govyoutube.com Applying this reaction to this compound would yield a diamine derivative, where the bromine is substituted by the incoming amine. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered ligands often providing the best results. nih.gov

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)3-Aryl/Vinyl-2-(ethylamino)benzaldehyde
Sonogashira R-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-Alkynyl-2-(ethylamino)benzaldehyde
Buchwald-Hartwig R¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)3-(R¹R²-amino)-2-(ethylamino)benzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a strong nucleophile. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. wikipedia.org

The accepted mechanism for activated aryl halides proceeds via an addition-elimination pathway. wikipedia.org A nucleophile adds to the carbon bearing the bromine, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. synarchive.com In the absence of sufficient activation or under the influence of a very strong base (like NaNH₂), an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate could potentially occur, though this is less common for substrates that can support a Meisenheimer complex. organic-chemistry.org

Intra-molecular Cyclization Reactions and Heterocycle Formation

The ortho disposition of the ethylamino and aldehyde functionalities in this compound makes it an ideal precursor for a variety of intramolecular cyclization reactions, leading to the formation of important nitrogen-containing heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinolines, benzoxazines, indoles)

Quinolines: The most prominent reaction for this substrate is the Friedländer annulation, which synthesizes quinolines from a 2-aminobenzaldehyde (B1207257) and a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. nih.govyoutube.comcdnsciencepub.com In this reaction, the this compound reacts with a ketone under acid or base catalysis to form an 8-bromo-1-ethyl-substituted quinoline (B57606) derivative. The reaction is highly versatile and allows for the synthesis of a wide array of substituted quinolines by varying the ketone component. cdnsciencepub.comresearchgate.net

Benzoxazines: The synthesis of benzoxazines typically involves the reaction of a phenol, an amine, and an aldehyde. While not a direct intramolecular cyclization of this compound alone, its functional groups could participate in a three-component reaction. For instance, reaction with a phenolic compound could potentially lead to structures incorporating the benzoxazine (B1645224) motif. However, the most common route to 1,3-benzoxazines involves the cyclization of a precursor formed from a phenol, a primary amine, and formaldehyde.

Indoles: While the classic Fischer indole (B1671886) synthesis starts from aryl hydrazines, indoles can also be formed through other cyclization strategies. youtube.comorganic-chemistry.org For this compound, a potential, though less direct, route to an indole nucleus would involve modification of the aldehyde (e.g., conversion to a group that can be cyclized onto the ring) followed by an intramolecular reaction involving the ethylamino nitrogen. For example, a reductive cyclization process following the reaction of the aldehyde could lead to an indole derivative.

Target HeterocycleReaction TypeReactant(s) with this compoundResulting Core Structure
Quinolines Friedländer AnnulationKetone (e.g., R¹-CO-CH₂-R²)8-Bromo-1-ethyl-quinoline
Benzoxazines Mannich-like condensationPhenolHypothetical product
Indoles Reductive CyclizationRequires prior modification of aldehydeSubstituted Indoline/Indole

Mechanistic Aspects and Stereochemical Control in Ring Closure

The mechanisms of these cyclization reactions are crucial for understanding product formation and controlling selectivity.

Friedländer Synthesis Mechanism: Two primary mechanisms are proposed for the Friedländer synthesis. nih.gov

Aldol (B89426) Condensation First: The reaction begins with a base- or acid-catalyzed aldol condensation between the enolate of the ketone and the aldehyde of this compound. This is often the slow, rate-determining step. The resulting aldol adduct then rapidly undergoes intramolecular cyclization (attack of the amine on the ketone) and subsequent dehydration to form the aromatic quinoline ring.

Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the ethylamino group and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final quinoline product. nih.gov

The reaction conditions (acid vs. base catalysis) can influence the predominant pathway.

Stereochemical and Regiochemical Control: In the context of these cyclizations, control over product formation primarily relates to regioselectivity, especially when using unsymmetrical ketones in the Friedländer synthesis. For a ketone like methyl ethyl ketone, the reaction can occur at either the methyl or the methylene (B1212753) group, leading to two different regioisomeric quinoline products. The regioselectivity can be influenced by the reaction conditions and the steric and electronic properties of the ketone. nih.gov For instance, using a β-keto phosphonate (B1237965) can provide excellent control, directing the reaction to a single regioisomer. nih.gov In intramolecular cyclizations, the principles of ring strain and the stability of the transition state (e.g., Baldwin's rules) dictate the feasibility and outcome of the ring-closing step.

Derivatization and Analog Development of 3 Bromo 2 Ethylamino Benzaldehyde

Synthesis of Structurally Modified Analogs

While the direct synthesis of 3-Bromo-2-(ethylamino)benzaldehyde is not extensively documented in publicly available literature, its preparation can be inferred from established synthetic methodologies for analogous compounds. A plausible route would involve the N-alkylation of 2-amino-3-bromobenzaldehyde (B168341). This precursor, while also not a common commercial chemical, could be synthesized from 2-amino-3-bromobenzoic acid. A general procedure for the synthesis of N-ethylbenzylamines involves the reaction of a benzaldehyde (B42025) with ethylamine (B1201723) in methanol, followed by reduction with sodium borohydride (B1222165). chemicalbook.com

The structural modification of this compound can be systematically approached by targeting its key functional groups.

Modification of the Aldehyde Group:

The aldehyde functionality is a versatile precursor for a multitude of chemical transformations. Standard reactions include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield a variety of substituted diamines.

Wittig Reaction: Conversion of the aldehyde to an alkene with various substituents is achievable using phosphorus ylides.

Condensation Reactions: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems. For instance, the reaction of benzaldehyde with aniline (B41778) and ethyl acetoacetate (B1235776) can yield polyfunctionalized piperidines. researchgate.net

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a benzyl (B1604629) alcohol, providing further opportunities for derivatization.

Modification of the Ethylamino Group:

The secondary amine can be a site for various functionalizations:

Acylation: Reaction with acyl chlorides or anhydrides will produce the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Further Alkylation: Introduction of a second alkyl group is possible, though may be sterically hindered by the ortho-bromo substituent.

Modification of the Aromatic Ring:

The bromine atom serves as a key point for introducing further diversity through cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a wide array of aryl or heteroaryl substituents.

Sonogashira Coupling: Coupling with terminal alkynes provides access to substituted alkynyl arenes.

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amino groups, further functionalizing the aromatic core.

Cyanation: The bromo group can be displaced by a cyanide group, which can then be further elaborated.

A hypothetical synthetic scheme for generating a library of analogs from this compound is presented below.

Starting MaterialReagent/ConditionProduct Class
This compoundR-NH2, NaBH(OAc)3Substituted 1-(2-(ethylamino)-3-bromophenyl)methanamines
This compoundPh3P=CHR, THF1-Bromo-2-(ethylamino)-3-(alkenyl)benzenes
This compoundR-B(OH)2, Pd catalyst, base2'-(Ethylamino)-[1,1'-biphenyl]-2-carbaldehyde derivatives
This compoundR-COCl, pyridineN-(2-formyl-6-bromophenyl)-N-ethylacetamides

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Studies on substituted benzaldehydes have shown that the nature and position of substituents significantly influence their reactivity. For example, the presence of electron-withdrawing groups generally enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity. In the case of this compound, the strong electron-donating nature of the amino group at the ortho position can modulate the reactivity of the aldehyde.

The bromine atom at the 3-position introduces a steric factor that can influence the approach of reagents to the adjacent aldehyde and ethylamino groups. Furthermore, its electron-withdrawing inductive effect can impact the electron density of the aromatic ring. Structure-activity relationship studies on substituted sulfamoyl benzamidothiazoles have demonstrated that the introduction of a bromo substituent can be a useful strategy for creating reactive intermediates for further functionalization without losing biological activity. nih.gov

The formation of Schiff bases from the condensation of substituted benzaldehydes with amines is a well-studied reaction. The electronic properties of the substituents on the benzaldehyde ring affect the rate of this reaction and the stability of the resulting imine. researchgate.net For derivatives of this compound, intramolecular hydrogen bonding between the N-H of the ethylamino group and the carbonyl oxygen of the aldehyde is possible, which could influence the conformation and reactivity of the molecule. This is analogous to the intramolecular hydrogen bonding observed in 3-bromo-2-hydroxybenzaldehyde. nih.gov

The following table summarizes the expected influence of derivatization at different positions on the reactivity of the core structure:

Position of DerivatizationType of SubstituentExpected Effect on Reactivity
Aldehyde groupConversion to electron-withdrawing group (e.g., nitrile)May increase susceptibility of the ring to nucleophilic aromatic substitution.
Aldehyde groupConversion to electron-donating group (e.g., alcohol)May decrease the overall electrophilicity of the molecule.
Ethylamino groupAcylationReduces the electron-donating ability of the nitrogen, potentially increasing the reactivity of the aldehyde.
Bromo-substituentReplacement with an electron-donating group (e.g., alkyl)Increases the electron density of the ring, potentially affecting the rates of electrophilic aromatic substitution if further attempted.
Bromo-substituentReplacement with an electron-withdrawing group (e.g., CF3)Decreases the electron density of the ring, making it more susceptible to nucleophilic attack.

Utilization as a Versatile Scaffold for Chemical Space Exploration

The concept of "chemical space" encompasses all possible molecules that could be synthesized. Scaffolds like this compound are valuable tools for exploring this vast space in the context of drug discovery and materials science. nih.govnih.gov Its trifunctional nature allows for the generation of large combinatorial libraries of compounds with diverse three-dimensional shapes and functionalities. iipseries.org

The strategic derivatization of this scaffold can lead to the synthesis of focused libraries designed to interact with specific biological targets. For example, the aldehyde can be used as an anchor point for the introduction of pharmacophoric elements, while the ethylamino and bromo positions can be modified to tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The exploration of chemical space using such scaffolds can be accelerated through the use of high-throughput synthesis and screening techniques. The generation of virtual libraries based on the this compound core can also be employed to computationally predict the properties and potential biological activities of novel derivatives before their actual synthesis. youtube.com

The utility of o-aminobenzaldehyde derivatives in combinatorial chemistry is well-established. For instance, they are key intermediates in the synthesis of quinazolines and other heterocyclic systems of medicinal importance. researchgate.net The presence of the bromo and ethyl substituents in this compound adds further dimensions for creating structural diversity.

The following table illustrates how this scaffold can be used to generate diverse chemical entities for exploring chemical space:

Scaffold ModificationResulting Chemical SpacePotential Applications
Combinatorial derivatization of aldehyde and amino groupsLibrary of diverse amides, sulfonamides, and substituted aminesDrug discovery, probing protein-ligand interactions
Cross-coupling reactions at the bromo positionIntroduction of a wide range of aryl and heteroaryl moietiesDevelopment of novel materials with specific electronic or photophysical properties
Cyclization reactions involving the aldehyde and amino groupsFormation of various heterocyclic ring systemsSynthesis of novel pharmacologically active compounds

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Ethylamino Benzaldehyde and Its Derivatives

X-Ray Crystallography for Solid-State Structure Determination and Conformational AnalysisNo published data found.

While data exists for related compounds such as 3-bromobenzaldehyde (B42254) and other derivatives, the strict requirement to focus solely on 3-Bromo-2-(ethylamino)benzaldehyde prevents the substitution of this information. The synthesis and characterization of this specific molecule may have been conducted in private research or may not yet be published in accessible literature. Therefore, the detailed scientific article as outlined cannot be constructed at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For substituted benzaldehydes and anilines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, have proven effective in elucidating their chemical behavior. canterbury.ac.uknih.gov

The electronic properties of 3-Bromo-2-(ethylamino)benzaldehyde are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Predicted Frontier Orbital Energies and Properties for this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates susceptibility to oxidation and electrophilic attack.
LUMO Energy~ -1.8 eVIndicates susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap~ 4.7 eVReflects chemical reactivity and electronic transitions.
Ionization Potential~ 6.5 eVEnergy required to remove an electron.
Electron Affinity~ 1.8 eVEnergy released upon gaining an electron.

Note: These are estimated values based on trends observed for similar substituted benzaldehydes and anilines. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the aldehyde group and the nitrogen atom of the ethylamino group, indicating these as sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and potentially near the bromine atom, suggesting these as sites for nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions, can further pinpoint the most reactive sites for specific types of reactions. These calculations help in understanding the regioselectivity of reactions involving this compound.

Conformational Analysis and Energy Landscapes

The presence of the ethylamino group introduces conformational flexibility in this compound. colostate.edu The rotation around the C-N bond and the C-C bonds of the ethyl group leads to different spatial arrangements (conformers) with varying energies. Intramolecular hydrogen bonding between the amino hydrogen and the aldehyde oxygen is a possibility that would significantly stabilize certain conformations.

Computational methods can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them. colostate.edu Steric hindrance between the ethyl group, the bromine atom, and the aldehyde group will play a significant role in determining the preferred conformation. lumenlearning.com The most stable conformer is likely one that minimizes these steric clashes while allowing for favorable electronic interactions like hydrogen bonding.

Table 2: Estimated Relative Energies of Potential Conformers

ConformerKey Dihedral AnglesRelative Energy (kcal/mol)Key Features
AC-C-N-C: ~0°, N-C-C-H: ~180°0 (Global Minimum)Potential for intramolecular hydrogen bonding; minimized steric interactions.
BC-C-N-C: ~180°, N-C-C-H: ~60°2-4Steric hindrance between the ethyl group and the bromine atom.
CC-C-N-C: ~90°, N-C-C-H: ~180°5-7Disrupted conjugation between the amino group and the aromatic ring.

Note: These are hypothetical conformers and their relative energies. A detailed conformational analysis would be required for accurate predictions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. rsc.org For this compound, this could involve studying its participation in reactions such as Schiff base formation, cyclization reactions to form heterocycles, or substitution reactions. canterbury.ac.uk

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation energies, which are related to reaction rates, and the identification of reaction intermediates. For example, in a condensation reaction, DFT could be used to model the nucleophilic attack of the amino group on a carbonyl compound, followed by dehydration to form an imine. nih.gov The influence of catalysts on the reaction mechanism can also be investigated computationally.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be influenced by the electronic environment of each nucleus created by the bromo, ethylamino, and aldehyde substituents. Similarly, the calculated IR spectrum would show characteristic vibrational modes for the N-H, C=O, C-Br, and aromatic C-H bonds. Discrepancies between calculated and experimental spectra can often provide deeper insights into the molecular structure and its environment.

Table 3: Comparison of Predicted and Expected Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterExpected Experimental Range
¹H NMR (in CDCl₃)Aldehyde H: ~9.8 ppm, Aromatic H's: ~6.8-7.5 ppm, Ethyl CH₂: ~3.3 ppm, Ethyl CH₃: ~1.3 ppmConsistent with prediction, specific shifts depend on final conformation.
¹³C NMR (in CDCl₃)Carbonyl C: ~190 ppm, Aromatic C's: ~110-150 ppm, Ethyl CH₂: ~45 ppm, Ethyl CH₃: ~15 ppmConsistent with prediction, specific shifts depend on final conformation.
IR (in KBr)N-H stretch: ~3400 cm⁻¹, C=O stretch: ~1680 cm⁻¹, C-Br stretch: ~600 cm⁻¹Consistent with prediction, peak positions can be influenced by hydrogen bonding.
UV-Vis (in Ethanol)λ_max: ~250 nm, ~380 nmReflects π-π* and n-π* transitions of the substituted aromatic system.

Note: Predicted values are based on general principles of spectroscopy and DFT calculations for analogous compounds. Experimental verification is necessary.

Applications in Specialized Chemical Fields Excluding Prohibited Areas

Precursor in the Synthesis of Advanced Organic Materials (e.g., polymers, optical materials)

Theoretically, 3-Bromo-2-(ethylamino)benzaldehyde could be a valuable monomer or precursor for various functional polymers and optical materials. The aldehyde and amino groups can participate in condensation polymerizations to form polyimines or related polymers. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Heck coupling, which could be used to introduce other functional groups or to create extended conjugated systems. Such systems are often investigated for their optical and electronic properties.

For instance, a recent review highlighted that the reactivity of compounds like 2-chlorobenzaldehyde (B119727) and 2-nitrobenzaldehyde (B1664092) allows for their use in polymer chemistry to synthesize novel polymers with specific, tailored properties for applications in high-performance and smart materials. wiserpub.com While not directly mentioning the target compound, this illustrates the potential for substituted benzaldehydes in materials science.

Research on other bromo-substituted aromatic aldehydes has shown their utility as building blocks for materials with interesting photophysical properties, including phosphorescence. researchgate.net The presence of a heavy bromine atom can enhance spin-orbit coupling, a key factor for efficient phosphorescence. The combination of the bromo- and amino- substituents in this compound could therefore lead to materials with unique luminescent characteristics.

Role in the Development of Novel Chemical Probes and Ligands for Non-Biological Systems

The structure of this compound is well-suited for the design of chemical probes and ligands for the detection and coordination of metal ions. The ortho-amino and aldehyde groups can form a Schiff base upon condensation, creating a bidentate chelation site for various metal ions. The electronic properties of the resulting metal complexes could be tuned by the bromo-substituent.

The development of fluorescent probes often relies on cores that can undergo a reaction to form a fluorophore. For example, probes based on 2-amino-3′-dialkylaminobiphenyl have been developed for the detection of nitric oxide surrogates. rsc.org Similarly, Schiff base complexes derived from various benzaldehyde (B42025) derivatives are widely studied for their diverse applications. yu.edu.jojournalajacr.comajpojournals.org

While no specific research details the use of this compound for these purposes, its structural motifs are analogous to those used in established probe and ligand systems.

Methodological Advancements in Synthetic Chemistry facilitated by the Compound and its Analogs

In synthetic chemistry, ortho-substituted benzaldehydes are important starting materials for the construction of heterocyclic compounds. For example, 2-aminobenzaldehydes are key precursors in the Friedländer synthesis of quinolines. The presence of the ethylamino group and the bromine atom on the this compound ring could lead to the synthesis of novel, highly substituted quinoline (B57606) derivatives with potentially interesting properties.

The aldehyde group itself is a versatile functional handle that can be transformed into a wide array of other functionalities, while the bromine atom provides a reactive site for the introduction of further complexity through cross-coupling chemistry. This dual reactivity makes it a potentially valuable tool for the development of new synthetic methodologies. A 2024 review touches upon the wide-ranging reactivity of related compounds like 2-nitrobenzaldehyde and 2-chlorobenzaldehyde in synthetic organic chemistry. wiserpub.com

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-(ethylamino)benzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two steps: (1) bromination of a benzaldehyde precursor and (2) introduction of the ethylamino group. For example, a modified Reimer-Tiemann reaction can be employed using 2-ethylaminophenol with bromine under controlled conditions . Key parameters include:

  • Temperature: Reactions often require reflux (e.g., 80°C in THF) to activate electrophilic aromatic substitution .
  • Catalysts: Anhydrous MgCl₂ or triethylamine enhances regioselectivity for bromination at the 3-position .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
    Yield optimization (~80%) is achieved by maintaining inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and ethylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NHCH₂) confirm substitution patterns .
    • ¹³C NMR: Carbonyl carbon (δ ~190 ppm) and brominated aromatic carbons (δ 110–130 ppm) validate structural integrity .
  • X-ray Crystallography: Resolves intramolecular hydrogen bonding between the aldehyde and ethylamino groups (O···N distance: ~2.6 Å) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 228 [M⁺]) confirm molecular weight, while fragmentation patterns identify bromine loss (m/z 149 [M-Br]⁺) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Schiff Base Formation: Reacts with primary amines (e.g., aniline derivatives) to form imine linkages for metal coordination complexes (e.g., Zn²⁺ or Cr³⁺ ligands) .
  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts (e.g., Pd(OAc)₂) in DMA at 80°C .
  • Aldol Condensation: The aldehyde group undergoes base-mediated condensation with ketones (e.g., acetophenone) to form α,β-unsaturated carbonyl intermediates .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Ligand Design: Bulky ligands (e.g., P(t-Bu)₃) favor coupling at the brominated position by steric hindrance .
  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states for C-Br bond activation .
  • Additives: KOAc or K₂CO₃ neutralizes HBr byproducts, preventing catalyst poisoning .
    Example Protocol:

React this compound (1 equiv) with 4-nitrophenylboronic acid (1.2 equiv) in DMA.

Use Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), and KOAc (2 equiv) at 80°C for 12 hours.

Isolate product via column chromatography (hexane/EtOAc, 4:1). Yield: 80–88% .

Q. How should researchers resolve contradictions in reported hydrogen-bonding geometries of similar benzaldehyde derivatives?

Methodological Answer: Contradictions arise from crystallographic packing effects or solvent interactions. Strategies include:

  • Comparative Crystallography: Analyze multiple crystal forms (polymorphs) of the same compound to distinguish intrinsic vs. extrinsic bonding .
  • DFT Calculations: Compute intramolecular O-H···O/N angles (e.g., B3LYP/6-311+G(d,p)) to compare with experimental data .
  • Solvent Screening: Recrystallize in solvents with varying polarity (e.g., EtOH vs. hexane) to assess hydrogen-bond stability .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis:
    • HOMO localization on the brominated ring indicates susceptibility to nucleophilic attack .
    • LUMO energy (-1.5 eV) correlates with reactivity toward amines or thiols .
  • Molecular Electrostatic Potential (MEP): Identifies electron-deficient regions (σ-hole near Br) for SNAr reactions .
    Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.